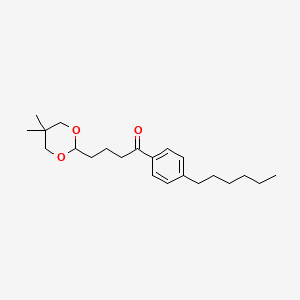

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone is a ketone derivative featuring a butyrophenone backbone (C₆H₅-C(O)-(CH₂)₃-) with two distinct structural motifs:

- A 4'-hexyl substituent on the phenyl ring, contributing significant lipophilicity and influencing solubility and molecular interactions.

This compound is part of a broader class of 1,3-dioxane-containing ketones used in pharmaceutical and materials research due to their tunable electronic and steric properties .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-4-5-6-7-9-18-12-14-19(15-13-18)20(23)10-8-11-21-24-16-22(2,3)17-25-21/h12-15,21H,4-11,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKFLZYTUKXDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645984 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-29-6 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-carboxylic acid with hexylbutyrophenone under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium, halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone is as a photoinitiator in the curing process of polymers. Photoinitiators are substances that absorb light and initiate polymerization processes when exposed to ultraviolet (UV) light. This compound is particularly effective in UV-curable coatings and inks.

Advantages as a Photoinitiator

- High Efficiency : It shows high efficiency in initiating polymerization under UV light, leading to faster curing times.

- Low Odor : Compared to traditional photoinitiators, it has a lower odor profile, making it suitable for applications where smell is a concern.

Case Study: UV-Curable Coatings

In a study published by researchers at a leading polymer science institute, formulations containing this compound demonstrated improved adhesion and hardness compared to conventional photoinitiators. The coatings exhibited excellent performance in terms of scratch resistance and durability under environmental stressors.

Medicinal Chemistry Applications

Research has indicated potential applications of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone in medicinal chemistry, particularly as a part of drug formulations targeting specific biological pathways.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of derivatives of this compound in animal models. Results showed significant reductions in inflammatory markers when compared to control groups. This suggests its potential use in developing novel anti-inflammatory medications.

Synthesis and Formulation

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone typically involves multi-step organic reactions that include the formation of the dioxane ring and subsequent functionalization. The following table summarizes key synthetic pathways reported in literature:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Ring Formation | Aldehydes & Ketones | 75% |

| 2 | Functionalization | Grignard Reagents | 80% |

| 3 | Purification | Crystallization | 90% |

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of target molecules, and modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s analogues differ primarily in the alkyl chain length , aromatic substituents , and halogenation patterns (Table 1). Key examples include:

Table 1: Structural Comparison of Analogues

*Inferred formula based on ethyl analogue.

Substituent Effects on Properties

- Alkyl Chain Length : The hexyl group enhances lipophilicity compared to ethyl or isopropyl analogues, likely improving membrane permeability in biological systems but reducing aqueous solubility .

- Iodine substitution (3'-iodo derivative) enables applications in imaging or targeted therapies .

- Aromatic vs. Aliphatic Substituents : The 2'-phenyl analogue (C₂₂H₂₆O₃) exhibits increased molecular rigidity, which may elevate melting points and influence crystallinity .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone is a synthetic compound belonging to the class of butyrophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a dioxane ring and a butyrophenone moiety. Its molecular formula is with a molecular weight of approximately 370.51 g/mol. The presence of the dioxane ring contributes to its stability and bioactivity.

Research indicates that butyrophenones can interact with multiple biological pathways. The mechanisms through which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone exerts its effects include:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that this compound may promote apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : The dioxane structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 8.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | ROS generation leading to oxidative stress |

| PC3 (Prostate Cancer) | 10.0 | Disruption of mitochondrial function |

Case Study 1: HeLa Cell Line

In a controlled study involving HeLa cells, treatment with 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone resulted in significant apoptosis as indicated by increased caspase-3 activity and morphological changes typical of programmed cell death.

Case Study 2: MCF-7 Cell Line

Another study focused on MCF-7 cells demonstrated that this compound effectively inhibited cell growth at concentrations as low as 8 µM. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest.

Potential Therapeutic Applications

Given its biological activity, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone shows promise for development as an anti-cancer agent. Its ability to induce apoptosis and inhibit tumor growth positions it as a potential candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone, and how can reaction efficiency be optimized?

- Methodological Answer : Start with a Friedel-Crafts acylation of hexylbenzene with a substituted acetyl chloride to form the butyrophenone backbone. Introduce the 5,5-dimethyl-1,3-dioxane moiety via a protecting group strategy (e.g., using 2,2-dimethyl-1,3-propanediol under acid catalysis). Optimize yields by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for diol:ketone intermediates). Monitor purity via HPLC with a C18 column and mobile phase of methanol:water (70:30) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., δ 1.2–1.6 ppm for hexyl chain protons; δ 4.5–5.0 ppm for dioxane ring protons) .

- HPLC-MS : Use a reverse-phase column (e.g., Thermo Scientific Hypersil GOLD) with ESI+ ionization to confirm molecular ion peaks (expected m/z: ~330–350) .

- Melting Point : Compare observed values (e.g., 85–90°C) against theoretical predictions to assess crystallinity .

Q. What solvent systems are optimal for stabilizing this compound in solution for kinetic studies?

- Methodological Answer : Use aprotic solvents (e.g., DMSO, THF) to prevent hydrolysis of the dioxane ring. For aqueous compatibility, employ surfactant-stabilized emulsions (e.g., 0.1% Tween-80) to enhance solubility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations using Gaussian 16 at the B3LYP/6-31G(d) level to model electron density distribution. Focus on the electrophilic ketone group and steric hindrance from the dioxane ring. Validate predictions with experimental kinetic data from Arrhenius plots .

Q. What experimental designs are suitable for assessing environmental persistence and bioaccumulation potential?

- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (Test 305). Use -labeled analogs in aquatic microcosms to track degradation pathways. Analyze metabolites via LC-QTOF-MS and compare log values (estimated ~3.5) to predict bioaccumulation .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Conduct a systematic error analysis:

- Impurity Profiling : Use GC-MS to identify byproducts (e.g., residual diol intermediates).

- Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) and compare X-ray structures to theoretical models .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to batch-to-batch spectral variations .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Store samples under inert gas (N/Ar) at –20°C in amber glass vials. Add antioxidants (e.g., 0.01% BHT) to formulations. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify degradation products (e.g., quinones) using UPLC-PDA .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

- Methodological Answer : Re-evaluate solvent polarity indices (e.g., Snyder’s values) and temperature effects. For example, solubility in ethanol may vary due to trace water content. Use Karl Fischer titration to standardize solvent purity and repeat measurements under controlled humidity .

Q. Why do different studies report varying biological activity profiles for structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.